molecular formula C24H22ClN5O2S2 B15032844 2-[4-(3-chlorophenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(3-chlorophenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15032844
M. Wt: 512.0 g/mol
InChI Key: PNVFUMBYIWUAGY-RGEXLXHISA-N
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Description

The compound “(5Z)-5-({2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule that features multiple functional groups, including a piperazine ring, a pyridopyrimidine core, and a thiazolidinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

Molecular Formula

C24H22ClN5O2S2

Molecular Weight

512.0 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(3-chlorophenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H22ClN5O2S2/c1-15-5-4-8-30-20(15)26-21(18(22(30)31)14-19-23(32)27(2)24(33)34-19)29-11-9-28(10-12-29)17-7-3-6-16(25)13-17/h3-8,13-14H,9-12H2,1-2H3/b19-14-

InChI Key

PNVFUMBYIWUAGY-RGEXLXHISA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)N4CCN(CC4)C5=CC(=CC=C5)Cl

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)N4CCN(CC4)C5=CC(=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, starting with the preparation of the core pyridopyrimidine structure, followed by the introduction of the piperazine and thiazolidinone groups. Typical reaction conditions might include:

    Condensation reactions: to form the pyridopyrimidine core.

    Nucleophilic substitution: to introduce the piperazine ring.

    Cyclization reactions: to form the thiazolidinone moiety.

Industrial Production Methods

Industrial production methods would scale up these reactions, often using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Potentially at the sulfur atom in the thiazolidinone ring.

    Reduction: Possible at the carbonyl groups.

    Substitution: Likely at the piperazine ring or the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogenating agents or nucleophiles.

Major Products

The major products would depend on the specific reactions but could include oxidized or reduced forms of the compound, or derivatives with different substituents on the aromatic or piperazine rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds might be explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-({2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: Similar compounds might include other pyridopyrimidine derivatives or thiazolidinone-containing molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to other similar compounds.

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